5-Amino-1-naphthalenesulfonic acid

Description

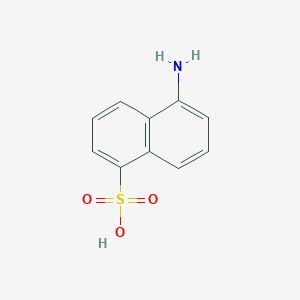

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNAQOYOSRJXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058911 | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-89-9 | |

| Record name | Laurent acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylamine-5-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Laurent acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laurent acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-5-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70WC365OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of 5 Amino 1 Naphthalenesulfonic Acid

Nomenclature and Structural Formula

Systematic Name: 5-aminonaphthalene-1-sulfonic acid

Common Names: Laurent's Acid, L acid, Purpurin acid wikipedia.orgchemicalbook.comtcichemicals.com

CAS Registry Number: 84-89-9 chemicalbook.com

Molecular Formula: C₁₀H₉NO₃S chemicalbook.com

Structural Formula: The molecule consists of a naphthalene (B1677914) ring system substituted with an amino group at the 5-position and a sulfonic acid group at the 1-position.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 223.25 g/mol |

| Appearance | Purple to dark purple or dark red powder/crystal tcichemicals.com |

| Melting Point | >300 °C chemicalbook.com |

| Solubility | Soluble in hot water chemicalbook.com |

| Density | 1.3588 g/cm³ (approximate) chemicalbook.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to the aromatic protons on the naphthalene ring and the protons of the amino group. The specific chemical shifts and coupling constants are dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule, including the two substituted and eight unsubstituted carbon atoms of the naphthalene core.

Infrared (IR) Spectroscopy: Key IR absorption bands would be observed for the N-H stretching of the amino group, the O-H and S=O stretching of the sulfonic acid group, and the C=C stretching of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. sigmaaldrich.com

Spectroscopic Characterization and Computational Chemical Analysis

Comprehensive Spectroscopic Investigations

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, offers significant insights into the structural characteristics of molecules. For aminosulfonic acids, these methods help in understanding the interactions between the amino and sulfonic acid groups. nih.govresearchgate.net A comprehensive spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, a related compound, utilized FT-IR and FT-Raman to investigate its structural properties. spectroscopyonline.com

In a typical analysis, the FT-IR and Raman spectra would reveal characteristic vibrational frequencies for the functional groups present in 5-Amino-1-naphthalenesulfonic acid. These would include stretching and bending vibrations of the amino group (N-H), the sulfonic acid group (S=O, S-O), and the naphthalene (B1677914) ring (C-H, C=C).

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | Symmetric Stretching | 3300-3500 |

| Asymmetric Stretching | 3300-3500 | |

| Scissoring | 1590-1650 | |

| Sulfonic Acid (SO₃H) | S=O Asymmetric Stretching | 1340-1440 |

| S=O Symmetric Stretching | 1150-1210 | |

| S-O Stretching | 1030-1070 | |

| Aromatic Ring (C-H) | Stretching | 3000-3100 |

| Out-of-plane Bending | 690-900 | |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

This table is illustrative and based on general spectroscopic principles. Actual experimental values may vary.

A detailed assignment of the observed vibrational modes is crucial for a complete understanding of the molecular structure. This is often achieved with the aid of computational methods, such as Density Functional Theory (DFT), to calculate theoretical vibrational frequencies. The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates to each normal mode of vibration. researchgate.netresearchgate.netnih.gov

For a molecule like this compound, PED analysis would help to resolve complex vibrational spectra where modes may be coupled, such as the interactions between the amino and sulfonic acid groups with the naphthalene ring. This analysis provides a more precise assignment of the vibrational bands observed in the FT-IR and Raman spectra. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission

UV-Vis absorption and fluorescence emission spectroscopy are powerful tools for investigating the electronic properties of molecules. 8-anilino-1-naphthalenesulfonic acid (ANS), a derivative of this compound, is a well-known fluorescent probe whose spectral properties are highly sensitive to its environment. nih.govacs.org ANS exhibits weak fluorescence in water, but its fluorescence intensity increases significantly in less polar solvents or when bound to the hydrophobic pockets of proteins. nih.govacs.org This phenomenon is accompanied by a blue shift in the maximum emission wavelength, known as a hypsochromic shift. nih.govacs.org

The absorption and emission spectra of this compound are expected to be influenced by the electronic nature of the amino and sulfonic acid groups and their positions on the naphthalene ring. The UV-Vis spectrum of the related 4-Amino-3-hydroxy-1-naphthalenesulfonic acid is utilized in the spectrophotometric determination of silicon. sigmaaldrich.com

Table 2: Illustrative Electronic Spectral Data

| Technique | Parameter | Value |

| UV-Vis Absorption | λmax (nm) | Varies with solvent |

| Fluorescence Emission | λem (nm) | Varies with solvent and excitation wavelength |

| Quantum Yield | Dependent on environmental polarity |

This table provides a general framework. Specific values for this compound would require experimental determination.

The electronic transitions observed in the UV-Vis spectrum of this compound would correspond to π-π* and n-π* transitions within the naphthalene ring system, influenced by the amino and sulfonic acid substituents. The amino group, being an electron-donating group, and the sulfonic acid group, an electron-withdrawing group, will affect the energy levels of the molecular orbitals involved in these transitions.

The study of solvent effects (solvatochromism) on the absorption and emission spectra can provide valuable information about the nature of the excited state. nih.gov For instance, the fluorescence of ANS is significantly enhanced in nonpolar environments, a property that makes it a useful probe for studying protein conformation. nih.govnih.gov A similar sensitivity to the solvent environment would be expected for this compound, with changes in the position and intensity of absorption and emission bands observed in solvents of different polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. chemicalbook.comchemicalbook.comhmdb.cahmdb.cahmdb.cachemicalbook.comnih.govmdpi.comhmdb.ca

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the naphthalene ring and the amino group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the amino and sulfonic acid groups.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the naphthalene ring. The chemical shifts of the carbons directly attached to the amino and sulfonic acid groups would be significantly affected by the electron-donating and electron-withdrawing nature of these substituents.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹H (Amino) | Variable, depends on solvent and concentration |

| ¹³C (Aromatic) | 110 - 150 |

These are approximate ranges and actual chemical shifts would need to be determined experimentally and may be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) and Related Techniques (e.g., HPLC-MSn, GC-MS) for Degradation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for studying the degradation of chemical compounds. nih.govnih.govthermofisher.comnih.govmdpi.comsielc.com

A study on the degradation of sodium 1-amino-5-naphthalene sulfonate (a salt of this compound) employed HPLC-DAD, HPLC-MS/MS, and GC-MS to investigate its degradation when exposed to sunlight and UV radiation. nih.gov The study identified the major degradation products and proposed a degradation pathway. nih.gov The half-life for degradation was found to be significantly shorter under UV irradiation compared to sunlight. nih.gov

Table 4: Degradation Analysis of 1-Amino-5-naphthalene sulfonate

| Technique | Application | Findings | Reference |

| HPLC-DAD | Quantitative analysis of the parent compound | Monitored the decrease in concentration over time | nih.gov |

| HPLC-MS/MS | Identification of degradation products | Characterized degradation products by their mass-to-charge ratios | nih.gov |

| GC-MS | Analysis of volatile degradation products | Provided further structural information on degradation products | nih.gov |

Advanced Computational Chemistry Methodologies

Computational chemistry offers powerful tools to investigate the structural and electronic characteristics of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of many-body systems. irjweb.com This method is instrumental in optimizing molecular geometries and calculating a wide array of electronic characteristics. For analogous compounds like 2-amino-1-naphthalenesulfonic acid, DFT has been successfully used to investigate its spectral properties. tandfonline.comspectroscopyonline.com

The first step in a typical computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the naphthalene core, the amino (-NH2) group, and the sulfonic acid (-SO3H) group. Conformational analysis would further explore different spatial arrangements of the flexible amino and sulfonic acid groups relative to the rigid naphthalene ring system to identify the global energy minimum.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. biomedres.us A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap implies higher reactivity. biomedres.us For similar aromatic compounds, DFT calculations have been used to determine these energy gaps, which helps in predicting their electronic behavior. tandfonline.comirjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the naphthalene ring, while the LUMO would likely be distributed over the electron-withdrawing sulfonic acid group and the ring system.

Table 1: Conceptual Frontier Molecular Orbital Data This table is illustrative and based on general principles, as specific data for this compound is not available.

| Parameter | Expected Significance |

|---|---|

| EHOMO | Indicates electron-donating capability. |

| ELUMO | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Reflects chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding or Rydberg) orbitals.

Table 2: Conceptual NBO Analysis Data This table is illustrative, showing the types of interactions that would be analyzed. Specific energy values are not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C) | Value | π-delocalization |

| σ (C-H) | σ* (C-C) | Value | Hyperconjugation |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote neutral or intermediate potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the sulfonic acid group and a positive potential (blue) near the hydrogen atoms of the amino group. spectroscopyonline.com This mapping is invaluable for predicting how the molecule might interact with biological receptors or other chemical species. spectroscopyonline.comnih.gov

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that provide a topological analysis of electron pairing and localization in a molecule. They help to visualize and distinguish different types of chemical bonds (covalent, ionic) and lone pairs of electrons. aps.org An ELF or LOL value close to 1.0 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests a more delocalized, metallic-like electron distribution. aps.org In a study of this compound, these analyses would provide a clear depiction of the covalent bonds within the aromatic system and the localization of the lone pair electrons on the nitrogen and oxygen atoms. This level of analysis has been applied to related compounds to understand bonding features in detail. tandfonline.com

In-Depth Computational Analysis of this compound Remains a Niche Area in Scientific Literature

A comprehensive review of available scientific literature reveals a notable scarcity of in-depth computational studies focused specifically on the reactivity and reaction pathways of the chemical compound this compound. While this compound, also known as Laurent's acid, is utilized in various chemical syntheses, particularly in the production of azo dyes, detailed theoretical investigations into its electronic structure and reaction mechanisms appear to be limited.

Computational chemistry, a powerful tool for predicting the behavior of molecules, employs methods like Density Functional Theory (DFT) to model electronic properties and elucidate reaction pathways. Such studies typically involve the calculation of various molecular descriptors to understand a compound's reactivity. This includes the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting how a molecule will interact with other reagents. For instance, the HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region points to sites prone to nucleophilic attack.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) areas. This information is invaluable for predicting the regioselectivity of chemical reactions.

A thorough computational investigation into the reaction pathways of this compound would involve mapping the potential energy surface for its characteristic reactions. This includes identifying the structures of transition states and intermediates, and calculating the associated energy barriers (activation energies). This data would provide a quantitative understanding of the reaction kinetics and thermodynamics, explaining, for example, the preferred positions for electrophilic substitution or the conditions required for diazotization of the amino group.

Applications in Chemical Synthesis

Intermediate in Azo Dye Synthesis

A primary application of this compound is as a precursor in the manufacture of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to form the characteristic azo linkage (-N=N-), which is the basis of the color in these dyes. chemicalbook.com It is used in the synthesis of several dyes, including C.I. Mordant Brown 1, C.I. Acid Red 141, and C.I. Acid Black 24.

Applications in Protein Structure and Dynamics Studies

Precursor for Other Naphthalene (B1677914) Derivatives

This compound can be chemically modified to produce a range of other naphthalene derivatives. For instance, caustic fusion can convert it to 5-amino-1-hydroxynaphthalene. chemicalbook.com It can also undergo further sulfonation to yield 1-aminonaphthalene-2,5,7-trisulfonic acid. chemicalbook.com The amino group can also be modified, for example, through reactions like the Bucherer reaction, although a reverse Bucherer reaction can convert it to 1-hydroxynaphthalene-5-sulfonic acid. chemicalbook.com

Environmental Behavior and Biodegradation Research

Environmental Fate and Transport Studies

The environmental fate of a chemical is dictated by its mobility and degradation under various environmental conditions.

The mobility of organic compounds in the subsurface is a critical factor in their potential to contaminate water resources. nih.gov This transport potential is largely governed by the compound's sorption to soil and sediment. nih.gov For polar compounds like naphthalenesulfonic acids, the organic carbon-water (B12546825) partition coefficient (log Koc) is a key parameter for estimating this behavior. canada.ca

Substances with a log Koc of less than 4.0 are generally considered mobile, while those with a log Koc below 3.0 are classified as very mobile. nih.gov Due to their sulfonic acid group, these compounds are generally water-soluble and can be expected to be mobile in aquatic and terrestrial systems. Sorption of naphthalenesulfonic acids is influenced by soil composition, particularly organic matter and expandable clays (B1170129) like smectite, and environmental conditions such as temperature. frontiersin.org For instance, studies on naphthalene (B1677914) have shown that its sorption to soil is an exothermic process, meaning that binding is stronger at lower temperatures. frontiersin.org Weak base anion exchangers have also been studied as a promising method for the decontamination of water containing β-naphthalene sulfonic acid, indicating the compound's presence and mobility in industrial wastewaters. deswater.com

Photolytic degradation is a key process that can break down persistent organic pollutants in the environment. Research on compounds analogous to 5-Amino-1-naphthalenesulfonic acid provides insight into this mechanism. For example, a study on 1,5-naphthalenedisulfonic acid (NDS) demonstrated that while it is resistant to direct environmental breakdown, its degradation is significantly enhanced by photo-oxidation. nih.gov

The study found that the degradation of aqueous NDS solutions by photolysis was efficient only when hydrogen peroxide (H₂O₂) was present. The combination of UV irradiation and H₂O₂ led to the progressive breakdown of NDS into species that were more biodegradable and non-toxic. nih.gov This suggests that advanced oxidation processes, which generate highly reactive hydroxyl radicals, could be an effective method for the environmental remediation of naphthalenesulfonic acids.

Microbial Degradation Pathways and Mechanisms

The xenobiotic nature of the aromatic sulfonic group often makes these compounds resistant to biodegradation. d-nb.info However, specific microorganisms have evolved pathways to utilize them.

Several bacterial strains have been identified that can utilize aminonaphthalenesulfonic acids as a source of essential elements like carbon, nitrogen, and sulfur. nih.gov The key step in the microbial metabolism of these compounds is desulfonation, the cleavage of the carbon-sulfur bond.

Research has shown that bacteria can utilize naphthalenesulfonates as a sole source of sulfur for growth. d-nb.info A strain of Pseudomonas sp., designated S-313, was found to convert this compound into 5-amino-1-naphthol. d-nb.info This conversion is an oxygenolytic process, where the hydroxyl group added to the naphthalene ring is derived from molecular oxygen. d-nb.info The ability of microorganisms to utilize these sulfonated compounds is not universal; enrichment cultures are often required to isolate strains with these specific degradative capabilities. d-nb.info Furthermore, the degradation can be influenced by environmental factors, such as the presence of sulfate, which can repress the desulfonation system. d-nb.info Mixed bacterial cultures, sometimes involving mutualistic interactions between different strains, can also achieve complete degradation of these compounds. nih.govoup.com For example, a consortium containing Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas was able to degrade 4-amino-1-naphthalenesulfonic acid. nih.gov

Table 1: Microbial Desulfonation of Aromatic Sulfonates

| Bacterial Strain | Substrate | Biodegradation Product | Reference |

|---|---|---|---|

| Pseudomonas sp. S-313 | This compound | 5-Amino-1-naphthol | d-nb.info |

| Pseudomonas sp. S-313 | 1-Naphthalenesulfonic acid | 1-Naphthol | d-nb.info |

| Pseudomonas sp. S-313 | 2-Naphthalenesulfonic acid | 2-Naphthol | d-nb.info |

| Pseudomonas sp. S-313 | Benzenesulfonic acid | Phenol | d-nb.info |

| Pseudomonas sp. S-313 | 3-Aminobenzenesulfonic acid | 3-Aminophenol | d-nb.info |

The initial desulfonation is a critical step, leading to the formation of hydroxylated intermediates. In the case of this compound degraded by Pseudomonas sp. S-313, the identified product was 5-amino-1-naphthol, with a yield close to 100%. d-nb.info

Other metabolic pathways have also been elucidated for related compounds. For instance, some bacteria initiate metabolism through a double hydroxylation of the aromatic ring that bears the sulfonate group, leading to the formation of a dihydrodiol. This intermediate then spontaneously eliminates the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. nih.gov This dihydroxylated naphthalene can then be processed through classic naphthalene degradation pathways, such as the catechol or gentisate routes, entering the central carbon metabolism of the cell. nih.gov In mixed bacterial communities, one member may perform the initial desulfonation, excreting metabolites like aminosalicylates, which are then consumed by other members of the community for complete mineralization. nih.gov

Ecological Impact and Environmental Analytical Methods

The presence of naphthalenesulfonic acids and their degradation products in the environment necessitates an understanding of their ecological impact and the development of sensitive analytical methods for their detection.

The ecological impact of aminonaphthalenesulfonic acids can be assessed using standardized toxicity tests. For example, the environmental toxicity of a related compound, 8-anilino-1-naphthalenesulfonic acid (ANS), was evaluated using Vibrio fischeri bacteria. This data provides an indication of the potential impact on aquatic microorganisms.

Table 2: Environmental Toxicity of a Related Naphthalenesulfonic Acid Derivative

| Compound | Test Organism | Endpoint (EC₅₀) | Reference |

|---|---|---|---|

| 8-Anilino-1-naphthalenesulfonic acid (ANS) | Vibrio fischeri | 16.8 mg/L | mdpi.com |

| Laccase-mediated oxidation product of ANS | Vibrio fischeri | 12.4 mg/L | mdpi.com |

To monitor the presence and degradation of these compounds in environmental samples, robust analytical methods are essential. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. d-nb.infonih.gov For instance, HPLC can be used to track the disappearance of the parent compound and the appearance of degradation products like 5-amino-1-naphthol. d-nb.info To detect low concentrations of degradation products like naphthalene and naphthols in complex matrices such as geothermal brines, HPLC is often combined with solid-phase extraction (SPE) for sample cleanup and concentration, and a fluorescence detector for sensitive quantification. researchgate.net The NIOSH Manual of Analytical Methods provides a compilation of validated methods for various chemicals, which can be a resource for developing monitoring protocols. cdc.gov

Development of Sensors for Detecting Organic Compounds in Environmental Samples

The detection of specific organic pollutants like this compound in environmental samples is crucial for monitoring and remediation efforts. While sensors developed exclusively for this compound are not widely documented in current literature, research on related compounds and general analytical techniques illustrates the available and potential methodologies.

The inherent fluorescent properties of aminonaphthalenesulfonic acid derivatives are often exploited in analytical chemistry. Studies have investigated the binding of these derivatives to proteins, such as human and bovine serum albumins, by measuring the enhancement of their fluorescence, which can help in understanding molecular interactions. nih.gov Furthermore, this compound itself serves as a derivatizing agent in the precolumn derivatization of certain chiral phenoxy acids, facilitating their detection via chromatography. fishersci.ca

The principles of advanced sensor technology are regularly applied to compounds with similar functional groups.

Fluorescent Sensors: These sensors operate on the principle that a molecule's fluorescence properties change upon interaction with a target analyte. For instance, fluorescent chemosensors based on naphthalimide or dansyl derivatives have been developed for detecting various analytes. nih.govrsc.org A dansyl derivative, which contains a naphthalenesulfonic amide structure, was successfully used as a fluorescent probe for peroxynitrite, demonstrating how this chemical scaffold can be integrated into a highly selective sensor. nih.gov

Electrochemical Sensors: This technology measures changes in electrical signals (like current or potential) resulting from a chemical reaction at an electrode surface. These sensors are known for their high sensitivity, rapid response, and potential for miniaturization. researchgate.netnih.gov While not specific to this compound, an electrochemical sensor using a poly(alanine) modified carbon paste electrode was effectively used to determine the concentration of 5-amino salicylic (B10762653) acid, a compound also featuring an amino group and an acid functional group. researchgate.net Such a design could potentially be adapted for other aminocarboxylic or aminosulfonic acids.

These examples highlight that although a bespoke sensor for this compound may not be commercially available, the foundational technologies and chemical principles for its detection in environmental samples are well-established within the scientific community.

Evaluation of Environmental Persistence and Toxicity to Microbes (academic context)

The persistence of naphthalenesulfonic acids in the environment is a known concern, as the aromatic sulfonic group is considered xenobiotic, or foreign to biological systems, making these compounds generally resistant to degradation. d-nb.info They have been identified as major pollutants in waterways, such as the river Rhine. d-nb.info However, academic research has shown that under specific conditions, microbial degradation is possible.

Biodegradation Studies

Microorganisms have evolved diverse metabolic pathways to break down complex organic molecules. Research has identified specific bacterial strains capable of transforming or completely degrading aminonaphthalenesulfonic acids. One key study demonstrated that Pseudomonas sp. strain S-313 could convert this compound into 5-amino-1-naphthol, a critical first step in its breakdown. d-nb.info This conversion involves an oxygenolytic cleavage of the sulfonate group, where the hydroxyl group added to the molecule is derived from molecular oxygen. d-nb.info

In many cases, the complete mineralization of these compounds requires the synergistic action of a microbial community. For example, the degradation of the related compound 6-aminonaphthalene-2-sulfonic acid was achieved by a mutualistic consortium of two Pseudomonas strains. nih.gov One strain (BN6) performed the initial conversion of the aminonaphthalene sulfonate into 5-aminosalicylate, which was then fully degraded by the second strain (BN9). nih.gov This highlights a common environmental reality where complex pollutants are processed by multiple organisms with complementary catabolic pathways.

Further studies have shown that some bacteria can utilize these sulfonated aromatics as a sole source of sulfur for growth, which is a crucial nutritional pathway. d-nb.info

Table 1: Microbial Degradation of Aminonaphthalenesulfonic Acids

| Microorganism/Consortium | Substrate | Metabolic Action | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain S-313 | This compound | Conversion to 5-amino-1-naphthol | Demonstrates the initial desulfonation step via oxygenolytic cleavage. | d-nb.info |

| Mixed community of Pseudomonas sp. strains BN6 and BN9 | 6-Aminonaphthalene-2-sulfonic acid | Complete degradation | Illustrates mutualistic interaction where one strain performs initial conversion and another degrades the metabolite (5-aminosalicylate). | nih.gov |

| Arthrobacter sp. strain DZ-6 | Various aromatic sulfonates | Utilization as a sulfur source | Showed a broad substrate range, utilizing 18 of 19 tested sulfonates for sulfur. | d-nb.info |

Toxicity to Microbes

While much research focuses on the ability of microbes to degrade pollutants, the toxicity of the pollutants to the microbes themselves is also a critical factor. Specific ecotoxicity data for this compound is limited in published literature. However, studies on structurally similar compounds provide valuable insight into the potential environmental toxicity of this chemical class.

A study on 8-anilino-1-naphthalenesulfonic acid (ANS), which also features a naphthalenesulfonic acid core, evaluated its toxicity on the marine bacterium Vibrio fischeri. The half-maximal effective concentration (EC50), which is the concentration causing a 50% reduction in light output from the bacteria, was determined. mdpi.com The same study also assessed the antibacterial properties of ANS against pathogenic bacteria. mdpi.com

Table 2: Environmental Toxicity of the Analogue Compound 8-Anilino-1-naphthalenesulfonic Acid (ANS)

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Vibrio fischeri | EC50 (5 min exposure) | 15.82 mg/L | mdpi.com |

| Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 0.4 mg/mL | mdpi.com |

| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 0.025 mg/mL | mdpi.com |

Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for 5-amino-1-naphthalenesulfonic acid, and how can isomer separation be achieved?

The synthesis involves sulfonation and nitration of naphthalene to yield 5-nitro-1-naphthalenesulfonic acid, followed by reduction using iron powder in acidic conditions (e.g., sulfuric acid) . Critical steps include:

- Sulfonation : Conducted at low temperatures (e.g., 0–5°C) to favor substitution at the 1-position .

- Nitration : Introduces a nitro group at the 5-position, requiring precise temperature control (30–50°C) .

- Reduction : The nitro group is reduced to an amino group using Fe/HCl or catalytic hydrogenation .

Isomer separation (e.g., from peri acid, 8-sulfonic derivatives) is achieved via selective precipitation using magnesium carbonate, leveraging differences in solubility .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and isotopic patterns (e.g., used to confirm dansyl chloride-D6 derivatives) .

- UV-Vis Spectroscopy : Identifies absorbance maxima (~310 nm for sulfonic acid groups) .

- HPLC : Assesses purity and resolves isomers using reverse-phase columns with acidic mobile phases .

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Collect acidic waste separately and neutralize with bicarbonate before disposal .

- Emergency Measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Q. How does pH influence the solubility and stability of this compound?

- Solubility : Increases in hot water (>220°C) due to enhanced solvation . At pH 7.4, LogD values (-3.08) indicate high hydrophilicity, favoring aqueous solutions .

- Stability : Degrades under strong oxidative conditions (e.g., H₂O₂) but remains stable in acidic buffers (pH 2–5) . Monitor via spectrophotometric stability-indicating assays .

Q. What are the primary applications of this compound in dye chemistry?

It serves as a key intermediate for:

- Azo Dyes : Coupling with diazonium salts to produce sulfonated dyes (e.g., Direct Red 54) .

- Fluorescent Probes : Functionalization with ethylenediamine yields dansyl derivatives for protein labeling .

- Sulfonic Acid Derivatives : Reacts with dimethyl sulfate to form 5-dimethylamino analogs (80°C, 90% yield) .

Advanced Research Questions

Q. How can contradictory solubility data (cold vs. hot water) be resolved experimentally?

- Gravimetric Analysis : Measure solubility by saturating solutions at 20°C (cold) and 95°C (hot), followed by filtration and drying .

- Purity Effects : Use HPLC to assess impurity profiles; recrystallize from ethanol/water to improve purity .

- pH Adjustment : Test solubility at pH 3–8 to identify optimal conditions for dissolution .

Q. What strategies optimize coupling efficiency in azo dye synthesis?

Q. How is this compound utilized in synthesizing isotopic probes?

Q. What methodologies assess compound stability under varying pH and oxidative stress?

Q. How should conflicting toxicological data (e.g., LD₅₀ >5000 mg/kg) inform laboratory risk assessments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.